

# spectroscopic data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

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## Compound of Interest

|                |  |
|----------------|--|
|                | 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid |
| Compound Name: |  |
| Cat. No.:      | B1296359   |

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A comprehensive analysis of the spectroscopic properties of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** ( $C_6H_6N_2O_3S$ , Molecular Weight: 186.19 g/mol) is crucial for its identification, characterization, and application in research and drug development. [1][2] This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their studies.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** based on the analysis of its functional groups and known spectroscopic principles.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment                           |
|----------------------------------|---------------|-------------|--------------------------------------|
| ~8.5                             | Singlet       | 1H          | H6 (pyrimidine ring)                 |
| ~2.5                             | Singlet       | 3H          | -SCH <sub>3</sub> (methylthio group) |
| ~13.0                            | Broad Singlet | 1H          | -COOH (carboxylic acid)              |
| ~11.5                            | Broad Singlet | 1H          | -OH (hydroxyl group)                 |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment                            |
|----------------------------------|---------------------------------------|
| ~170                             | C=O (carboxylic acid)                 |
| ~165                             | C4-OH (pyrimidine ring)               |
| ~160                             | C2-SCH <sub>3</sub> (pyrimidine ring) |
| ~150                             | C6 (pyrimidine ring)                  |
| ~110                             | C5-COOH (pyrimidine ring)             |
| ~14                              | -SCH <sub>3</sub> (methylthio group)  |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation                   |
|-----|----------------------------------|
| 186 | [M] <sup>+</sup> , Molecular ion |
| 169 | [M-OH] <sup>+</sup>              |
| 141 | [M-COOH] <sup>+</sup>            |
| 125 | Further fragmentation            |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Bond Vibration | Functional Group    |
|-----------------------------------|---------------|----------------|---------------------|
| 3300-2500                         | Broad, Strong | O-H stretch    | Carboxylic acid O-H |
| ~3100                             | Medium        | O-H stretch    | Hydroxyl group      |
| ~1700                             | Strong        | C=O stretch    | Carboxylic acid C=O |
| ~1650                             | Medium        | C=N stretch    | Pyrimidine ring     |
| ~1580                             | Medium        | C=C stretch    | Pyrimidine ring     |
| ~1250                             | Medium        | C-O stretch    | Carboxylic acid C-O |

Table 5: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

| λ <sub>max</sub> (nm) | Molar Absorptivity (ε) | Transition |
|-----------------------|------------------------|------------|
| ~210                  | Weak                   | n → π      |
| ~270                  | Moderate               | π → π      |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer.
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra at room temperature.
  - For  $^1\text{H}$  NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing:
  - Process the raw data using appropriate NMR software.
  - Reference the spectra to the residual solvent peak (DMSO at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the ion source of the mass spectrometer.

- Acquire the mass spectrum in positive or negative ion mode.
- Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$  or  $[M-H]^-$ ).
  - Analyze the fragmentation pattern to identify characteristic losses of functional groups.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
  - Place the sample in the IR beam.
  - Record the spectrum, typically in the range of  $4000-400\text{ cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

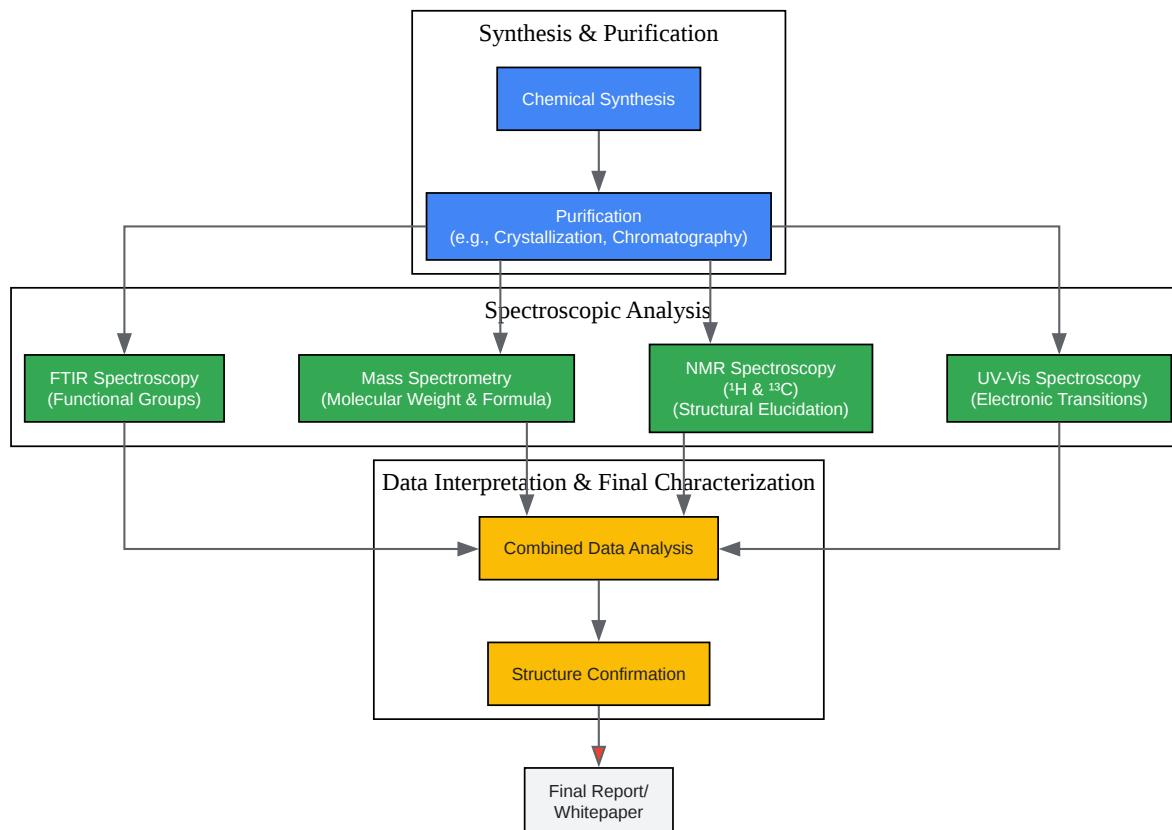
Instrumentation: A UV-Vis spectrophotometer.

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.
- Data Acquisition:
  - Fill a quartz cuvette with the sample solution.
  - Place the cuvette in the spectrophotometer.
  - Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - If the concentration is known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law.

## Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid [cymitquimica.com]
- 2. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
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